![molecular formula C13H9N3O4 B2989980 N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide CAS No. 955753-62-5](/img/structure/B2989980.png)
N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
“N-(1,3-dioxoisoindolin-4-yl)acetamide” is a compound that has been studied for its biological activity . It’s an impurity of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .
Synthesis Analysis
The compound has been synthesized in a green and eco-friendly manner by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a solvent .Molecular Structure Analysis
The structure of the product was confirmed using IR, NMR .Chemical Reactions Analysis
The reactions involved in the synthesis are simple and yield high results .Scientific Research Applications
Bioactivation Pathway in Human Liver Microsomes
N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide and its derivatives have been studied for their bioactivation pathways in human liver microsomes. Research identifies a novel pathway involving the enzyme-catalyzed cleavage of isoxazole rings, leading to the formation of alpha-cyanoenol, which further reacts to generate a GSH adduct of a cyanoacrolein derivative. This pathway demonstrates the metabolic transformations these compounds undergo, highlighting their potential for detailed pharmacokinetic studies (Yu et al., 2011).
Synthesis and Anticancer Activity
The compound and its analogs have been synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase, showcasing their potential as novel therapeutic agents. This research expands the understanding of the compound's utility in developing treatments for viral infections (Devale et al., 2017).
Corrosion Inhibition
Compounds derived from N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide have been synthesized and their efficacy as corrosion inhibitors for mild steel in acidic media has been explored. This indicates the compound's versatility and potential applications in materials science (Aouine et al., 2011).
Pd-Catalyzed C(sp³)-H Bond Activation
The utility of derivatives for directing Pd-catalyzed C(sp³)-H bond activation has been demonstrated, offering a pathway to synthesize γ-substituted non-natural amino acids. This application underscores the compound's role in facilitating novel organic synthesis methodologies (Pasunooti et al., 2015).
Antibacterial and Antifungal Activities
Research into N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide derivatives has identified promising antibacterial and antifungal activities. These findings contribute to the search for new antimicrobial agents, potentially leading to the development of new drugs (Patel & Dhameliya, 2010).
Mechanism of Action
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. It is produced chiefly by activated macrophages, although it can be produced by many other cell types such as CD4+ lymphocytes, NK cells, neutrophils, mast cells, eosinophils, and neurons.
Mode of Action
The compound interacts with TNF-α, leading to its inhibition
Biochemical Pathways
The inhibition of TNF-α affects several biochemical pathways. TNF-α is a key regulator of the inflammatory cascade, controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways . By inhibiting TNF-α, the compound can potentially modulate these pathways, leading to a reduction in inflammation and other related effects.
Result of Action
The compound has shown potent activity against TNF-α, with 78% inhibition at a 10 μM concentration . This suggests that it could have significant anti-inflammatory effects and could potentially be used in the treatment of conditions associated with inflammation.
properties
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4/c1-6-5-9(16-20-6)12(18)14-8-4-2-3-7-10(8)13(19)15-11(7)17/h2-5H,1H3,(H,14,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASCJMPDWFAAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindolin-4-yl)-5-methylisoxazole-3-carboxamide |
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